Estrogen receptor |A antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrogen receptor A antagonist 2 is a compound that targets the estrogen receptor, a key player in the regulation of various physiological processes, including reproductive functions and cellular growth. This compound is particularly significant in the treatment of estrogen receptor-positive breast cancer, where it acts by inhibiting the receptor’s activity, thereby reducing the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor A antagonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and cyclization reactions. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of estrogen receptor A antagonist 2 involves scaling up the laboratory synthesis methods to larger reactors. This process requires optimization of reaction conditions to maintain consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance production rates and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Estrogen receptor A antagonist 2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups with nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of estrogen receptor A antagonist 2, which may possess different pharmacological properties and applications .
Scientific Research Applications
Estrogen receptor A antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer, where it helps to inhibit tumor growth and proliferation.
Mechanism of Action
The mechanism of action of estrogen receptor A antagonist 2 involves binding to the estrogen receptor, thereby blocking the receptor’s ability to interact with its natural ligand, estrogen. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound also promotes the degradation of the estrogen receptor, further reducing its activity .
Comparison with Similar Compounds
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Fulvestrant: A selective estrogen receptor degrader that promotes receptor degradation.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis and breast cancer prevention.
Uniqueness: Estrogen receptor A antagonist 2 is unique in its ability to completely block estrogen receptor activity without any agonist effects, making it highly effective in treating estrogen receptor-positive cancers. Its superior pharmacokinetic properties, including oral bioavailability and brain penetrance, distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H26N2O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-amino-7-hydroxy-4-[4-(2-morpholin-4-ylethoxy)phenyl]-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-28-23(27)21-20(18-7-4-16(26)14-19(18)31-22(21)24)15-2-5-17(6-3-15)30-13-10-25-8-11-29-12-9-25/h2-7,14,20,26H,8-13,24H2,1H3 |
InChI Key |
LGKRRXWJWOLXAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCOCC4)C=CC(=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.